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molecular formula C8H9IN2O B8704655 3-Iodo-4-methylbenzohydrazide

3-Iodo-4-methylbenzohydrazide

Cat. No. B8704655
M. Wt: 276.07 g/mol
InChI Key: VQGDQPOOMVSHNX-UHFFFAOYSA-N
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Patent
US08772288B2

Procedure details

A solution of cyclopropanecarbonyl chloride (1.81 mL, 20.0 mmol) in dichloromethane (20 mL) was added dropwise to a stirred solution of 3-iodo-4-methylbenzohydrazide (preparation 55b, 5.00 g, 18.1 mmol) and triethylamine (2.78 mL, 20.0 mmol) in dichloromethane (80 mL) at 0° C. After 2 hours stirring at ambient temperature, the mixture was concentrated in vacuo and water was added to the residue. The resultant precipitate was filtered and was washed with water and diethyl ether to give the title compound (4.75 g, 76%) as a white solid.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[I:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[CH3:18])[C:11]([NH:13][NH2:14])=[O:12].C(N(CC)CC)C>ClCCl>[CH:1]1([C:4]([NH:14][NH:13][C:11](=[O:12])[C:10]2[CH:15]=[CH:16][C:17]([CH3:18])=[C:8]([I:7])[CH:9]=2)=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.81 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(C(=O)NN)C=CC1C
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 hours stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo and water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
was washed with water and diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C(=O)NNC(C1=CC(=C(C=C1)C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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